3,5-Dichloro-2,6-difluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFWIZVLUWKFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties and Data
Detailed experimental data for 3,5-Dichloro-2,6-difluoroaniline are not widely available. However, its basic molecular properties can be calculated, and for context, a comparison with its related isomers is provided below.
| Property | This compound | 3,5-Dichloro-2,4-difluoroaniline | 2,6-Difluoroaniline (B139000) | 3,5-Difluoroaniline (B1215098) |
| Molecular Formula | C₆H₃Cl₂F₂N | C₆H₃Cl₂F₂N nih.gov | C₆H₅F₂N sigmaaldrich.com | C₆H₅F₂N |
| Molecular Weight | 197.99 g/mol | 197.99 g/mol nih.gov | 129.11 g/mol sigmaaldrich.com | 129.11 g/mol |
| Melting Point | Data not available | 75 °C | Data not available | 37-41 °C |
| Boiling Point | Data not available | 268.1 °C (Predicted) | 51-52 °C / 15 mmHg sigmaaldrich.com | 80 °C / 20 mmHg |
| Density | Data not available | 1.596 g/cm³ (Predicted) | 1.199 g/mL at 25 °C sigmaaldrich.com | 1.295 g/cm³ |
| CAS Number | Data not available | 83121-15-7 nih.gov | 5509-65-9 chemicalbook.com | 372-39-4 |
Chemical Reactivity and Transformation Pathways of 3,5 Dichloro 2,6 Difluoroaniline
Electrophilic Aromatic Substitution Dynamics
The reactivity of the benzene (B151609) ring in aniline (B41778) derivatives towards electrophiles is significantly influenced by the substituents present. In 3,5-dichloro-2,6-difluoroaniline, the amino group (-NH2) is a strong activating and ortho-, para-directing group due to its electron-donating nature. Conversely, the halogen atoms (chlorine and fluorine) are deactivating and ortho-, para-directing. The interplay of these competing effects governs the outcome of electrophilic aromatic substitution reactions. Given the substitution pattern, the position C4 is the most likely site for electrophilic attack, as it is para to the strongly activating amino group and meta to the deactivating halogen substituents. However, the high reactivity of arylamines can lead to challenges such as overreaction and side product formation. For instance, direct nitration or halogenation of highly activated anilines can be difficult to control. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen Displacement
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group, typically a halide. wikipedia.org In this compound, the presence of four halogen atoms makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com
The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate carbanion. Therefore, in this compound, the fluorine atoms are expected to be more readily displaced by nucleophiles than the chlorine atoms.
Recent research has demonstrated methods for the nucleophilic defluorination of unactivated fluoroarenes using organic photoredox catalysis, expanding the scope of SNAr reactions to include electron-neutral and electron-rich systems. nih.gov Such techniques could potentially be applied to selectively functionalize this compound.
A study on the SNAr reactions of 2,4,5-trichloropyrimidine (B44654) with pyrrolidine (B122466) under aqueous conditions highlights the potential for selective substitution and the influence of reaction conditions on product distribution. rsc.org Similar principles would apply to the reactions of this compound.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Nucleophile | Reaction Conditions | Major Product(s) | Reference |
| Pyrrolidine | HPMC/water, rt, 20 min | 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine | rsc.org |
| Benzyl alcohol | Not specified | Not specified | chemrxiv.org |
This table is illustrative and based on related systems. Specific data for this compound was not available in the provided search results.
Transformations of the Anilino Moiety
Oxidative and Reductive Manipulations
The amino group of this compound can undergo various oxidative and reductive transformations. Oxidation of primary anilines can lead to a range of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. For instance, 2,6-difluoroaniline (B139000) can be oxidized to the corresponding nitroso compound using peroxybenzoic acid. chemicalbook.com
Conversely, the amino group can be derived from the reduction of a nitro group. This is a common synthetic strategy, as the nitro group is a meta-director in electrophilic aromatic substitution, allowing for the introduction of substituents at positions that would not be accessible from the corresponding aniline. libretexts.org The reduction of a nitro precursor would be a viable route to synthesize this compound itself. A preparation of 2,6-difluoroaniline involves the reduction of a mixture of trichlorodifluoronitrobenzenes. researchgate.net
Diazo Coupling and Related Reactions
The amino group of anilines can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid. These diazonium salts are versatile intermediates in organic synthesis. libretexts.org They can undergo a variety of reactions, including diazo coupling with activated aromatic compounds to form brightly colored azo dyes. libretexts.org The positive charge of the diazonium ion is delocalized over both nitrogen atoms, making the terminal nitrogen susceptible to nucleophilic attack. libretexts.org
Arenediazonium salts can also be used to introduce a range of substituents onto the aromatic ring through substitution reactions where the dinitrogen molecule acts as an excellent leaving group. For example, the Sandmeyer reaction allows for the introduction of chloro, bromo, and cyano groups, while the Schiemann reaction is used to prepare fluoroarenes. libretexts.org Furthermore, diazonium salts can be reductively removed, effectively replacing an amino group with a hydrogen atom, a transformation that can be useful in multi-step syntheses. libretexts.org
Metal-Catalyzed Cross-Coupling and Advanced Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nsf.govnih.govrhhz.net These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst. rhhz.net
In the context of this compound, the chloro and fluoro substituents could potentially serve as coupling partners in such reactions. The selective cross-coupling of different halogens on a polyhalogenated aromatic ring is a significant challenge. Generally, the reactivity of aryl halides in oxidative addition to palladium(0) follows the order I > Br > Cl, making the selective coupling of the chloro groups in the presence of fluoro groups feasible.
The Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been shown to proceed selectively, with the reactivity being dependent on the reaction temperature. nih.gov A similar temperature-dependent selectivity might be achievable for this compound. The development of specialized ligands and catalyst systems has enabled the cross-coupling of even traditionally unreactive aryl chlorides. nsf.gov
Recent advancements have also focused on the use of nitroarenes as coupling partners in transition metal-catalyzed reactions, offering an alternative to aryl halides. rhhz.net This could provide a different synthetic approach to functionalized derivatives of this compound, starting from a nitro precursor.
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 3,5-dichloro-1,2,4-thiadiazole, arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 5-aryl-3-chloro-1,2,4-thiadiazoles or 3,5-diaryl-1,2,4-thiadiazoles | nih.gov |
| Suzuki-Miyaura | Aryl chlorides, arylboronic acids | [(IPr)PdCl₂(AN)] | Biaryls | nsf.gov |
| Negishi | Aryl bromides, alkylzinc reagents | [Pd(C₃H₅)Cl]₂, tedicyp | Aryl-alkyl compounds | nih.gov |
| Buchwald-Hartwig Amination | Nitroarenes, amines | Not specified | N-Aryl amines | rhhz.net |
This table provides examples of cross-coupling reactions on related halogenated and nitro-substituted aromatic compounds.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling product formation. For SNAr reactions, computational models using descriptors like the LUMO energy and the molecular electrostatic potential (ESP) of the electrophile have shown excellent correlation with experimental reaction rates and regioselectivity. chemrxiv.org These models can be powerful tools for planning syntheses involving polyhalogenated aromatics.
The mechanism of metal-catalyzed cross-coupling reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govrhhz.net The nature of the ligand, the metal center, and the substrates all play a critical role in the efficiency and selectivity of the reaction. For instance, bulky biarylphosphine ligands have been found to be effective in the Suzuki-Miyaura coupling of nitroarenes. rhhz.net
The investigation of reaction mechanisms can involve a combination of experimental techniques, such as kinetic studies and characterization of intermediates, and computational modeling. These studies provide valuable insights that can guide the development of new and improved synthetic methodologies.
Advanced Derivatization and Functionalization Strategies Employing 3,5 Dichloro 2,6 Difluoroaniline
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of the amino group and the influence of the halogen substituents make halogenated anilines valuable building blocks in organic synthesis. The derivatization of the amine functionality allows for the construction of larger, more complex structures with applications in agrochemicals and pharmaceuticals.
While direct evidence for the use of 3,5-dichloro-2,6-difluoroaniline in the synthesis of commercial agrochemicals is limited, the synthesis of benzoylurea (B1208200) insecticides often involves structurally similar anilines. For instance, a related compound, 3,5-dichloro-4-[4-(trifluoromethoxy)anilino]aniline, is used as a key intermediate in the production of certain benzoylurea derivatives. google.com The general synthesis scheme for benzoylureas involves the reaction of a substituted aniline (B41778) with a benzoyl isocyanate.
In a typical reaction, an aniline derivative is dissolved in a suitable solvent, such as toluene, and reacted with a benzoyl isocyanate, like 2,6-difluorobenzoyl isocyanate, to yield the corresponding N-benzoyl-N'-phenylurea. google.com The insecticidal activity of these compounds is often attributed to the specific substitution pattern on both the aniline and benzoyl rings. For example, research has shown that for optimal insecticidal activity in some benzoylureas, the aniline moiety should contain 3,5-dichloro substituents. researchgate.net
The following table outlines representative benzoylurea compounds synthesized from aniline derivatives, highlighting the importance of the halogen substitution pattern.
| Compound Name | Aniline Intermediate | Benzoyl Moiety | Key Structural Features for Activity |
| N-2,6-difluorobenzoyl-N'-3,5-dichloro-4-[4-(trifluoromethoxy)anilino]phenylurea google.com | 3,5-dichloro-4-[4-(trifluoromethoxy)anilino]aniline | 2,6-difluorobenzoyl | 3,5-dichloroaniline (B42879) substituent |
| N-(2,6-difluorobenzoyl)-N'-3,5-dichloro-4-[3,3,3-trifluoro-2-chloroprop-1-en-1-yl]phenyl-urea researchgate.net | 3,5-dichloro-4-[3,3,3-trifluoro-2-chloroprop-1-en-1-yl]aniline | 2,6-difluorobenzoyl | 3,5-dichloroaniline substituent |
It is plausible that this compound could serve as a precursor to more complex anilines that are then used in the synthesis of these agrochemicals. The presence of the fluorine atoms at the 2 and 6 positions could influence the reactivity and biological activity of the final products.
Halogenated anilines are crucial intermediates in the pharmaceutical industry due to their role in the synthesis of a wide array of therapeutic agents. sigmaaldrich.com The specific isomer 2,6-difluoroaniline (B139000) is utilized in the synthesis of inhibitors for p38α kinase and as an intermediate for active pharmaceutical ingredients like substituted phenylthiomorpholine dioxide. sigmaaldrich.comchemicalbook.com
The general strategy involves the derivatization of the amino group to introduce various functionalities and build complex heterocyclic scaffolds. For instance, 2,6-difluoroaniline is a precursor in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound that shares structural motifs with some pharmaceutical molecules. sigmaaldrich.com
While direct examples of pharmaceuticals derived from this compound are not readily found, its structural features suggest its potential as a scaffold in drug discovery. The chlorine and fluorine substituents can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.
Functionalization for Material Science Applications
The unique electronic and structural properties imparted by fluorine and chlorine atoms make halogenated anilines attractive candidates for the development of advanced materials. The functionalization of these anilines can lead to the creation of polymers and other materials with tailored properties. While specific research on the use of this compound in material science is not prominent, the general principles of aniline functionalization can be applied.
The amino group of anilines can be readily polymerized or used as a reactive site to graft the molecule onto other polymer chains or surfaces. The resulting materials could exhibit properties such as enhanced thermal stability, flame retardancy, and specific optical or electronic characteristics due to the presence of the halogen atoms. For instance, polyanilines are a well-known class of conducting polymers, and the incorporation of halogenated anilines could be a strategy to modify their conductivity and other physical properties.
Derivatization Techniques in Analytical Chemistry
The detection and quantification of halogenated anilines in various matrices often require sensitive analytical methods. Due to their polar nature, direct analysis by gas chromatography (GC) can be challenging without prior derivatization. oup.com
Several derivatization techniques are employed to enhance the volatility and detectability of anilines. These methods typically target the reactive amino group.
Common Derivatization Reactions for Anilines:
| Derivatization Method | Reagent Examples | Purpose |
| Silylation | Trimethylchlorosilane (TMCS) | Increases volatility and thermal stability for GC analysis. libretexts.org |
| Acylation | Acetic anhydride, Trifluoroacetic anhydride | Improves chromatographic properties and introduces electron-capturing groups for enhanced detection by electron capture detectors (ECD). |
| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Introduces a strongly electron-capturing group for high sensitivity in GC-ECD analysis. libretexts.org |
For the analysis of halogenated anilines, High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or ultraviolet (UV) detectors offers a powerful alternative to GC that may not require derivatization. oup.com An HPLC method using a C-18 bonded phase column can separate complex mixtures of halogenated anilines, with electrochemical detection providing high sensitivity for sub-nanogram quantities. oup.com UV detection, while generally less sensitive, can also be employed for rapid analysis. oup.com
The following table summarizes analytical methods used for the determination of halogenated anilines.
| Analytical Technique | Detector | Derivatization Requirement | Key Advantages |
| GC | Nitrogen-Phosphorus Detector (NPD) | Often required | High resolution and sensitivity for nitrogen-containing compounds. |
| GC | Electron Capture Detector (ECD) | Required (with halogenated reagents) | Extremely high sensitivity for electrophilic compounds. |
| GC-MS | Mass Spectrometer | Often beneficial | Provides structural information for compound identification. |
| HPLC | Electrochemical Detector | Not always required | High sensitivity for electroactive compounds like anilines. oup.com |
| HPLC | UV Detector | Not always required | Robust and widely applicable for compounds with UV absorbance. oup.com |
Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 2,6 Difluoroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For 3,5-dichloro-2,6-difluoroaniline, the ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive information about its atomic framework.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, two main signals would be anticipated: one for the aromatic proton at the C4 position and another for the amine (NH₂) protons. The aromatic proton would appear as a triplet due to coupling with the two adjacent fluorine atoms. The amine protons would likely present as a broad singlet. For the iodo-substituted analog, 2,6-dichloro-3,5-difluoro-4-iodoaniline, the amine protons (NH₂) are observed as a broad singlet at approximately 4.8 ppm. vanderbilt.edu
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct carbon signals are expected due to the molecule's symmetry. The carbons attached to fluorine (C2, C6) and chlorine (C3, C5) would exhibit characteristic coupling (J-coupling), resulting in splitting of their signals.
In the case of 2,6-dichloro-3,5-difluoro-4-iodoaniline, the following ¹³C NMR shifts have been reported in CDCl₃: vanderbilt.edu
| Assignment | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| C4 | 54.7 | t, ²JCF = 31 Hz |
| C2 | 101.9 | dd, ²JCF = 24 Hz, ⁴JCF = 4 Hz |
| C1 | 142.3 | t, ³JCF = 4 Hz |
| C3 | 156.6 | dd, ¹JCF = 243 Hz, ³JCF = 8 Hz |
Data for 2,6-dichloro-3,5-difluoro-4-iodoaniline. vanderbilt.edu
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly useful for fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms at the C2 and C6 positions. This signal would likely be a doublet of doublets due to coupling with the C4 proton and potentially longer-range couplings. In the reported spectrum for 2,6-dichloro-3,5-difluoro-4-iodoaniline, the fluorine signal appears at -94.3 ppm. vanderbilt.edu
Vibrational Spectroscopy (FT-IR, FT-Raman) Investigations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify functional groups and probe the vibrational modes of a molecule.
Specific, fully assigned FT-IR and FT-Raman spectra for this compound are not available in the surveyed literature. However, key vibrational frequencies can be predicted based on its functional groups and data from similar molecules.
FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. For the related 2,6-dichloro-3,5-difluoro-4-iodoaniline, N-H stretching vibrations are observed at 3421 and 3310 cm⁻¹, with a C=C stretching band for the aromatic ring at 1609 cm⁻¹. vanderbilt.edu Similar bands would be expected for the title compound. Other important expected vibrations include:
N-H stretching: Typically in the range of 3300-3500 cm⁻¹.
C-N stretching: Generally found between 1250-1350 cm⁻¹.
C-F stretching: Strong absorptions are expected in the 1100-1400 cm⁻¹ region.
C-Cl stretching: These vibrations typically appear in the 600-800 cm⁻¹ range.
Aromatic C-H and C=C stretching: Occurring around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ respectively.
For comparison, the FT-IR spectra of 2,6-difluoroaniline (B139000) and 3,5-dichloroaniline (B42879) show characteristic bands related to their respective halogen substituents. nih.govchemicalbook.com
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-halogen bonds. The SERS spectra of di-halogenated anilines like 2,6-difluoroaniline and 2,6-dichloroaniline (B118687) have been studied, showing enhancement of signals related to the aniline (B41778) ring structure. scirp.org
Mass Spectrometric Approaches for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
While a published mass spectrum for this compound was not located, its key features can be predicted. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1 would be a definitive feature.
Fragmentation would likely proceed through the loss of halogen atoms (Cl or F) or the entire amino group (NH₂). The analysis of 2,6-dichloro-3,5-difluoro-4-iodoaniline showed a molecular ion cluster at m/z 411, 413, and 415, confirming the presence of two bromine atoms (in that particular study's analog) and one iodine. vanderbilt.edu For simpler analogs, the mass spectra are well-documented; 2,6-difluoroaniline shows a top peak at m/z 129, and 3,5-dichloroaniline exhibits a molecular ion at m/z 161 with its corresponding isotopic pattern. nih.govmassbank.eu
X-ray Crystallographic Studies of Solid-State Structures of Related Derivatives
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
As of this review, no crystal structure for this compound or its immediate derivatives has been deposited in publicly accessible crystallographic databases. Structural elucidation for this compound and its close analogs remains an area for future research. Such studies would be invaluable for understanding how the specific arrangement of four halogen substituents on the aniline ring influences crystal packing and intermolecular forces like hydrogen bonding and halogen bonding.
Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 2,6 Difluoroaniline
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict the optimized molecular geometry and various electronic properties of a compound like 3,5-dichloro-2,6-difluoroaniline. Such a study would involve calculations that yield the most stable three-dimensional arrangement of the atoms, bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
A theoretical study would calculate the energies of these orbitals for this compound. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The analysis would likely show the distribution of these orbitals across the molecule, indicating the probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich amino group and the aromatic ring, while the LUMO may be distributed over the ring, influenced by the electron-withdrawing halogen substituents.
Table 1: Illustrative Frontier Molecular Orbital Data for a Halogenated Aniline (B41778) (Hypothetical)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled and unfilled orbitals, which contribute to molecular stability.
For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair of the amino group into the antibonding orbitals of the benzene (B151609) ring. It would also reveal interactions involving the lone pairs of the fluorine and chlorine atoms. These interactions are described in terms of stabilization energies, with higher energies indicating stronger interactions. This analysis helps to rationalize the geometry and reactivity of the molecule beyond a simple Lewis structure representation.
Prediction of Vibrational Spectra and Spectroscopic Signatures
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, researchers can assign the specific atomic motions (stretching, bending, etc.) to the experimentally observed spectral bands.
These theoretical spectra serve as a powerful tool for confirming the molecular structure. A DFT study would generate a list of vibrational frequencies and their corresponding intensities. For example, characteristic frequencies for N-H stretching of the amine group, C-N stretching, C-F stretching, and C-Cl stretching would be identified, aiding in the interpretation of experimental spectroscopic data.
Table 2: Representative Predicted Vibrational Frequencies (Hypothetical)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3500 |
| N-H Symmetric Stretch | 3400 |
| Aromatic C-H Stretch | 3100 |
| C-N Stretch | 1350 |
| C-F Stretch | 1250 |
| C-Cl Stretch | 750 |
| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair. The electron-withdrawing nature of the fluorine and chlorine atoms would create regions of less negative or even slightly positive potential on the aromatic ring, while the hydrogen atoms of the amino group would exhibit positive potential.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the pathways of chemical reactions. Such studies on this compound could investigate its behavior in various reactions, for example, electrophilic aromatic substitution or reactions involving the amino group.
Researchers would model the reaction pathway by identifying the structures of reactants, transition states, and products. The energy of the transition state is particularly important as it determines the activation energy and, consequently, the reaction rate. This type of study could, for instance, compare the reactivity of different positions on the aromatic ring or analyze how the halogen substituents influence the reaction mechanism.
Advanced Modeling for Reactivity Prediction
Building upon DFT and other quantum chemical methods, advanced modeling can be used to predict various reactivity descriptors. These descriptors, derived from the electronic structure, can quantify the molecule's propensity to participate in different types of chemical reactions.
For this compound, these models could calculate global reactivity indices such as chemical hardness, softness, electronegativity, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and reactivity, which can be used to compare it with other related compounds and to predict its behavior in un-tested chemical environments.
Future Research Directions and Unexplored Avenues for 3,5 Dichloro 2,6 Difluoroaniline
Sustainable and Green Chemistry Approaches in Synthesis
Traditional synthetic routes for halogenated anilines often rely on energy-intensive processes, hazardous reagents, and precious metal catalysts, which can generate significant chemical waste. specchemonline.com Future research must focus on developing more environmentally benign and sustainable methods for the synthesis of 3,5-Dichloro-2,6-difluoroaniline. This aligns with the 12 principles of green chemistry, which advocate for waste reduction, energy efficiency, and the use of safer chemicals. unibo.itnih.gov
Key areas for investigation include:
Catalyst Development: Exploring the use of earth-abundant metal catalysts (e.g., copper, iron, nickel) as alternatives to precious metals like palladium for halogenation and amination reactions. googleapis.comgoogle.com
Electrochemical Methods: Implementing electrochemical syntheses that use electricity to drive reactions. Researchers at the University of Glasgow have demonstrated a method for creating anilines from nitrobenzenes at room temperature and pressure using a redox mediator and an electrical current, a process that is inherently scalable and can be powered by renewable energy. specchemonline.com
Flow Chemistry: Transitioning from batch processing to continuous flow reactors can improve safety, efficiency, and scalability while minimizing waste. This approach allows for precise control over reaction parameters, leading to higher yields and purity.
Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace hazardous organic solvents commonly used in synthesis.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. This could involve exploring novel cyclization or condensation reactions that build the aniline (B41778) ring with the desired substituents in a more efficient manner. semanticscholar.org
A comparative table of traditional versus potential green synthesis approaches is presented below.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Catalysts | Often precious metals (e.g., Palladium) | Earth-abundant metals (e.g., Copper, Iron) |
| Energy Input | High temperatures and pressures | Room temperature/pressure, electrochemistry |
| Solvents | Hazardous organic solvents | Water, supercritical fluids, bio-solvents |
| Process Type | Batch processing | Continuous flow chemistry |
| By-products | Significant chemical waste | Minimized waste, improved atom economy |
Exploration of Novel Chemical Transformations
The unique electronic and steric environment of this compound, created by its distinct halogen substitution pattern, makes it a compelling substrate for exploring novel chemical transformations. The differing reactivity of C-F and C-Cl bonds, as well as the influence of the amino group, allows for highly selective reactions. nih.govvanderbilt.edu
Future research should focus on:
Site-Selective Cross-Coupling: Developing catalytic systems that can selectively functionalize one C-Cl bond in the presence of the other, or even target the more inert C-F bonds. Strategies could involve the use of specific ligands, additives, or photochemical processes to control the site of reaction. nih.gov This would enable the step-wise introduction of different functional groups, rapidly building molecular complexity.
Photocatalysis: Utilizing visible-light photocatalysis to enable novel transformations under mild conditions. acs.org This could include C-H functionalization, dehalogenation, or the formation of new carbon-carbon and carbon-heteroatom bonds, reactions that are often challenging with traditional methods.
Directed Ortho-Metalation (DoM): Investigating the ability of the amino group to direct metalation to the adjacent C-H position (position 4), followed by reaction with various electrophiles. The interplay between the directing effect of the amine and the electronic effects of the four halogens could lead to unique reactivity.
Nucleophilic Aromatic Substitution (SNAr): While C-F bonds are generally strong, the presence of other electron-withdrawing groups can activate them towards nucleophilic attack. Research into displacing the fluorine atoms with nucleophiles like thiolates could provide a pathway to new polyfunctionalized anilines. vanderbilt.edu
Integration of High-Throughput Screening and Automation in Research
To accelerate the discovery of new reactions and applications for this compound, the integration of high-throughput screening (HTS) and laboratory automation is essential. These technologies allow for the rapid testing of a large number of variables, such as catalysts, ligands, solvents, and reaction conditions. enamine.net
Future avenues include:
Reaction Optimization: Employing automated platforms to screen hundreds or thousands of reaction conditions in parallel to quickly identify the optimal parameters for a desired transformation. This significantly reduces the time and resources required compared to traditional one-at-a-time experimentation.
Catalyst Discovery: Using HTS to screen large libraries of ligands and metal precursors to discover novel catalysts for challenging transformations, such as the selective functionalization of a specific C-Cl or C-F bond.
Assay Development: Creating specific HTS assays to detect the formation of desired products. For example, a colorimetric assay has been developed for detecting arylamine halogenation, which is amenable to HTS platforms and can be used to screen for new biohalogenation enzymes. nih.gov Similar assays could be designed for other transformations involving polyhalogenated anilines.
Materials and Biological Screening: Once novel derivatives of this compound are synthesized, HTS can be used to rapidly screen them for desired properties, such as biological activity in pharmaceutical or agrochemical discovery, or specific physical properties for materials science applications. nih.govresearchgate.net
| HTS Application Area | Research Goal | Potential Impact |
| Reaction Development | Rapidly identify optimal conditions for new transformations. | Accelerate synthesis of novel derivatives. |
| Catalyst Discovery | Screen libraries to find catalysts for selective reactions. | Enable previously difficult chemical transformations. |
| Biological Screening | Test new compounds for pharmaceutical/agrochemical activity. | Faster discovery of lead compounds. |
| Materials Science | Evaluate derivatives for desired physical properties. | Quicker identification of new functional materials. |
Development of Structure-Reactivity Relationships for Polyhalogenated Anilines
A systematic investigation into the structure-reactivity relationships of a broad range of polyhalogenated anilines, including this compound, is crucial for predicting their chemical behavior and designing rational synthetic strategies. The reactivity of a specific position on the aromatic ring is a complex function of steric hindrance, inductive effects, and resonance effects from all substituents. nih.gov
Future research should aim to:
Quantify Reactivity: Perform kinetic studies on a series of related polyhalogenated anilines to quantify the effect of the number, type (F, Cl, Br, I), and position of halogens on reaction rates for various transformations (e.g., cross-coupling, SNAr, electrophilic substitution).
Computational Modeling: Utilize computational chemistry to model reaction pathways and calculate activation energies. These theoretical studies can provide insights into the underlying electronic and steric factors that govern reactivity and site-selectivity, complementing experimental findings. nih.gov
Develop Predictive Models: Combine experimental data with computational results to develop quantitative structure-reactivity relationship (QSRR) models. Such models could predict the most reactive site on a given polyhalogenated aniline for a specific reaction type, guiding synthetic planning and reducing trial-and-error experimentation.
Expand Chemical Space: Synthesize a diverse library of polyhalogenated anilines with systematic variations in their substitution patterns to provide a robust dataset for developing and validating these predictive models. vanderbilt.edu This will create a deeper understanding of how subtle structural changes can lead to significant differences in chemical behavior. rsc.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,5-Dichloro-2,6-difluoroaniline, and how can by-product formation be minimized?
- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, fluorination of chlorinated precursors using agents like HF or KF under controlled conditions (e.g., 50–100°C) can yield the target compound. By-products such as 2,6-difluoroaniline (observed in analogous syntheses) arise from incomplete substitution; these can be minimized via stepwise halogenation and purification using column chromatography or recrystallization . Kinetic studies (e.g., monitoring via HPLC ) help optimize reaction times and temperatures.
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
- Methodological Answer : Purity assessment requires a combination of:
- HPLC : To quantify residual intermediates (e.g., dibromo/dichloro precursors) and by-products .
- NMR Spectroscopy : For structural confirmation, particularly distinguishing between positional isomers (e.g., 3,5-dichloro-2,4-difluoro vs. 3,5-dichloro-2,6-difluoro) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Q. What are the key safety considerations when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal : Halogenated aromatic amines require neutralization before disposal (e.g., treatment with oxidizing agents like KMnO₄ under acidic conditions) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups meta and para to the amine activate the ring for electrophilic substitution but deactivate it for nucleophilic reactions. Density Functional Theory (DFT) calculations can predict reactive sites. For example, Suzuki-Miyaura coupling at the para-fluoro position may require palladium catalysts with strong electron-donating ligands (e.g., SPhos) to overcome electron deficiency .
Q. What strategies are effective in studying the biological interactions of this compound with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to model interactions with enzymes (e.g., cytochrome P450 isoforms) .
- Kinetic Assays : Measure inhibition constants (Ki) via fluorometric or spectrophotometric assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to identify enthalpy-driven vs. entropy-driven interactions .
Q. How can structural analogs of this compound be designed for enhanced pharmacological activity?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., methoxy, methyl) at the 4-position to modulate lipophilicity and bioavailability .
- Prodrug Design : Convert the amine group to a urea or carbamate derivative to improve solubility and target specificity .
- In Vivo Testing : Use rodent models to evaluate pharmacokinetics (e.g., half-life, tissue distribution) of lead compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for halogenated anilines?
- Methodological Answer : Variations in yields (e.g., 70–93% in fluorination reactions ) often stem from differences in:
- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction pathways.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may favor side reactions compared to non-polar solvents .
- Reaction Monitoring : Real-time HPLC analysis reduces over-reaction and by-product accumulation .
Experimental Design Considerations
Q. What experimental controls are critical when evaluating the environmental stability of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and monitor decomposition via LC-MS .
- Hydrolysis Controls : Test stability in aqueous buffers (pH 3–10) at 25°C and 40°C to simulate natural conditions .
- Microbial Degradation : Use soil microcosms inoculated with Pseudomonas spp. to assess biodegradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
